1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane is a complex organic compound featuring a cyclopropanesulfonyl group and a diphenylmethyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclopropanesulfonyl chloride and diphenylmethylamine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques, which offer advantages in terms of scalability and efficiency. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- Cyclopropanesulfonyl chloride
- Diphenylmethane derivatives
Uniqueness
1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane is unique due to its combination of a cyclopropanesulfonyl group and a diphenylmethyl group within a diazepane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-benzhydryl-4-cyclopropylsulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-26(25,20-12-13-20)23-15-7-14-22(16-17-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDKYPYHMHIDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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